molecular formula C15H18N2O3 B15064177 Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Cat. No.: B15064177
M. Wt: 274.31 g/mol
InChI Key: DMGTXQDAKLVNHX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (CAS: 1956355-60-4) is a piperidine derivative featuring an ethyl carboxylate group at position 1 and a 4-cyanophenoxy substituent at position 4 of the piperidine ring . Its structure combines an electron-withdrawing cyano group with an ether linkage, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-2-19-15(18)17-9-7-14(8-10-17)20-13-5-3-12(11-16)4-6-13/h3-6,14H,2,7-10H2,1H3

InChI Key

DMGTXQDAKLVNHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-cyanophenol with ethyl 4-piperidinecarboxylate. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Structural Variations

The following table summarizes structural differences between the target compound and its analogs:

Compound Name Substituent at Position 4 Ester Group Key Features Evidence ID
Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate 4-cyanophenoxy (ether) Ethyl High polarity due to -CN; moderate lipophilicity
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate 4-cyanophenoxy (ether) tert-Butyl Increased lipophilicity; slower hydrolysis
Ethyl 4-cyanopiperidine-1-carboxylate Cyano (-CN) Ethyl Lacks phenoxy group; reduced steric bulk
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate 4-nitrophenyl (direct aryl) Ethyl Strong electron-withdrawing -NO₂ group
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate Piperazine-linked 2-methoxyphenyl Ethyl Basic piperazine nitrogen; enhanced solubility

Impact of Substituents on Properties

  • Ester Groups : Ethyl esters (target, ) are more prone to hydrolysis than tert-butyl esters (), affecting metabolic stability.
  • Phenoxy vs. Direct Aryl Linkages: Ether linkages (target, ) may confer flexibility compared to rigid direct aryl attachments (), influencing conformational binding.

Receptor Binding and Selectivity

  • Sigma Receptor Affinity: Piperidine derivatives with aryl ethers (e.g., IPAB in ) show high sigma-1 receptor binding. The target compound’s 4-cyanophenoxy group may mimic this interaction.
  • Antipsychotic Potential: BMY 14802 (), a fluorinated piperidine, demonstrates moderate sigma affinity but rapid brain clearance. Structural parallels suggest the target compound could be optimized for CNS penetration.

Antitumor and Antibacterial Activity

  • Ethyl 4-(1H-indol-3-yl)piperidine-1-carboxylate: Exhibits antitumor properties due to indole’s π-π stacking capability . The target compound’s cyano group may similarly interact with hydrophobic enzyme pockets.
  • Piperidine-Tetrahydroopyridine Derivatives: Antibacterial activity correlates with substituent bulk and hydrogen-bonding capacity . The target’s phenoxy group may enhance membrane penetration.

Physicochemical and Pharmacokinetic Considerations

Property This compound tert-Butyl Analog Ethyl 4-cyanopiperidine-1-carboxylate
Molecular Weight (g/mol) 290.3 (calculated) 318.4 198.2
LogP (Predicted) ~2.1 ~3.5 ~1.0
Solubility Moderate in organic solvents Low in water High in polar solvents
Metabolic Stability Susceptible to esterase hydrolysis High Moderate

Biological Activity

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperidine ring and a cyanophenoxy group, suggests various pharmacological applications, particularly in the treatment of neurological disorders and pain management.

Structural Characteristics

The compound's structure can be broken down into key components that influence its biological activity:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in various pharmacologically active compounds.
  • Cyanophenoxy Group : Enhances reactivity and biological activity, allowing for interaction with specific molecular targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within biological systems. Studies indicate that compounds with similar structures often exhibit:

  • Anti-inflammatory Effects : By modulating inflammatory pathways.
  • Analgesic Properties : Potentially through interaction with pain receptors.

The specific mechanisms may involve receptor modulation or enzyme inhibition, contributing to its therapeutic potential.

Pharmacological Profiles

Research has shown that this compound exhibits various pharmacological effects. The following table summarizes findings related to its biological activities:

Activity Description Reference
Anti-inflammatoryModulation of inflammatory cytokines and pathways
AnalgesicInteraction with pain receptors leading to reduced pain perception
CytotoxicityEvaluated against leukemia cell lines, showing potential for selective toxicity

Case Studies and Research Findings

  • Anti-inflammatory Activity : In a study examining the compound's effects on inflammation, it was found to significantly reduce levels of inflammatory cytokines in vitro. This suggests a mechanism of action that could be beneficial in treating inflammatory diseases.
  • Analgesic Properties : Another study focused on the analgesic effects demonstrated that this compound reduced pain responses in animal models, indicating its potential use in pain management therapies.
  • Cytotoxic Evaluation : A cytotoxicity study assessed the compound against various leukemia cell lines. Results indicated promising activity, particularly against resistant subtypes, suggesting that modifications to the compound could enhance its efficacy against cancer cells while sparing normal cells .

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